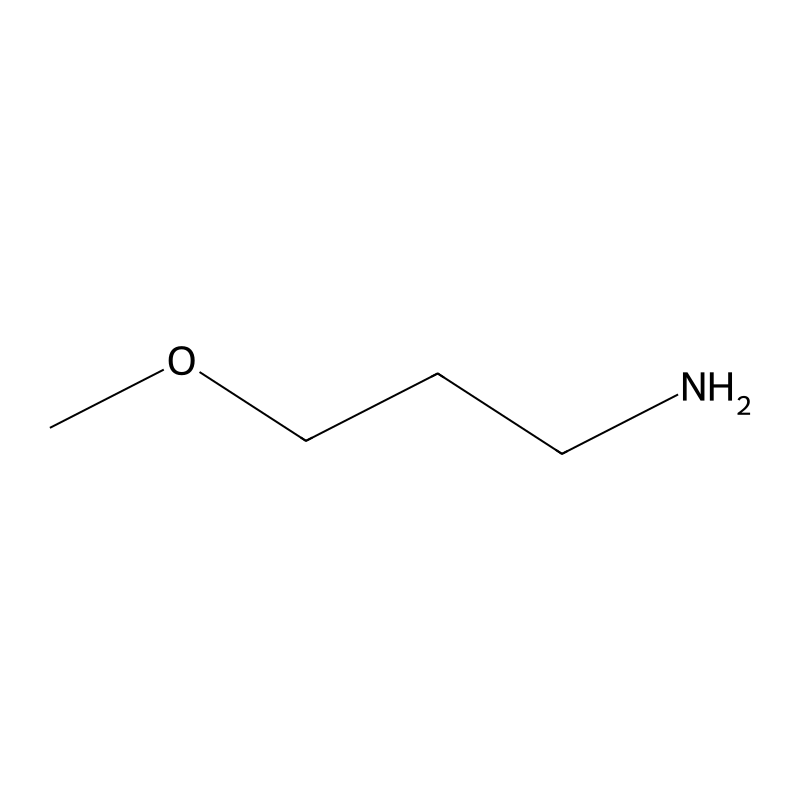

3-Methoxypropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Methoxypropylamine, with the IUPAC name 3-methoxypropan-1-amine, is an organic compound characterized by its amine functional group and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, colorless to yellowish liquid with an ammonia-like odor, and it is completely miscible in water and various organic solvents . It exhibits basic properties with a pH of 11.5 in a 100 g/L aqueous solution .

MOPA is a suspected irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also flammable and should be handled with appropriate precautions.

- Acute Toxicity: Data on specific toxicity values (LD50) is limited, but MOPA is classified as harmful if swallowed.

- Flammability: MOPA is flammable with a flash point of 32 °C.

Pharmaceutical Research

MOPA serves as a pharmaceutical intermediate. This means it's a building block molecule used to synthesize more complex molecules with potential therapeutic applications. Researchers utilize MOPA's structure and reactivity to create novel compounds for further investigation.

For example, a study published in the journal "Chemical Research in Toxicology" describes the use of MOPA in the synthesis of potential anticonvulsant agents []. MOPA's chemical properties allowed the researchers to create new molecules for testing and evaluation as anti-seizure medications.

Material Science Research

MOPA's properties make it a valuable material for research in developing new functional materials. Here are two subcategories:

Adhesives and Coatings

MOPA can act as a curing agent in adhesives and coatings. Research explores how MOPA interacts with other chemicals to form strong and durable bonds. This research can lead to the development of improved adhesives for various industrial applications.

Polymers

MOPA can be incorporated into the synthesis of polymers, which are large molecules with diverse functionalities. Researchers investigate how MOPA's structure influences the properties of the resulting polymers. This field of research can lead to the development of new polymeric materials with tailored properties for various applications.

- Knoevenagel Reaction: It reacts with 1,3-cyclohexanedione to produce 1-(2-ethylhexylamino)-5,5-dimethyl-cyclohexenone-3 .

- Hydrogenation of Nitriles: The compound can be synthesized from 3-methoxypropionitrile via hydrogenation in the presence of a nickel/cobalt catalyst and excess ammonia, achieving yields of up to 96% .

- Corrosion Inhibition: It neutralizes corrosive carbon dioxide in aqueous solutions, making it useful in various industrial applications .

The synthesis of 3-methoxypropylamine can be achieved through several methods:

- Hydrogenation of Nitriles: As mentioned earlier, 3-methoxypropionitrile can be hydrogenated using nickel/cobalt catalysts and ammonia.

- Amine Protection Group Removal: It is used for the gentle removal of the tert-butyloxycarbonyl (Boc) protective group in organic synthesis .

- Emulsifier Production: It can be utilized in the production of amine soaps for emulsification in various formulations .

3-Methoxypropylamine has diverse applications across various industries:

- Corrosion Inhibitor: It is primarily used to prevent corrosion in aqueous media, particularly in functional fluids like heat carriers and hydraulic fluids .

- Intermediate in Chemical Synthesis: It serves as a building block for synthesizing dyes and UV filters, such as Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87) .

- Emulsifier: Its properties allow it to function effectively in anionic coatings and wax formulations used in textiles and paints .

Several compounds share structural similarities with 3-methoxypropylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propylamine | C₃H₉N | Lacks the methoxy group; simpler structure |

| Isopropylamine | C₃H₉N | Branched structure; used as a solvent |

| 2-Methoxyethylamine | C₄H₁₁NO | Contains an ethyl group; different reactivity |

| 3-(Dimethylamino)propylamine | C₇H₁₈N₂ | Contains a dimethylamino group; more sterically hindered |

Uniqueness of 3-Methoxypropylamine: The presence of both a methoxy group and an amine functional group distinguishes it from simpler amines like propylamine or isopropylamine. This unique structure contributes to its specific applications as a corrosion inhibitor and intermediate in chemical synthesis.

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (87.12%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (84.07%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (73.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (22.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Fabricated metal product manufacturing

Oil and gas drilling, extraction, and support activities

Textiles, apparel, and leather manufacturing

Utilities

Wholesale and retail trade

1-Propanamine, 3-methoxy-: ACTIVE

Dates

Aminolysis of ezetimibe

Jana Baťová, Aleš Imramovský, Jiří HanusekPMID: 25686539 DOI: 10.1016/j.jpba.2015.01.019

Abstract

The aminolysis of ezetimibe (1) and the structurally similar (3R*,4S*)-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-methylazetidin-2-one (4a) giving the corresponding β-aminoamides 2a-d and 5a-c was studied spectrophotometrically under pseudo-first order conditions in aqueous butylamine, 3-methoxypropylamine, 2-methoxyethylamine and 2-hydroxyethylamine buffer solutions at 39°C. It was found that the reaction mechanism involves uncatalyzed nucleophilic attack of an amine on the azetidinone carbonyl group as the rate-limiting step. On the basis of the Brønsted β(Nuc) value (0.58 and 0.55 respectively) an early transition state was proposed in which the extent of C-N(amine) bond formation is low and the C-N(lactam) bond remains almost intact. It was also found that the presence of the phenolic group has a crucial role in the aminolysis because the analogous O-methyl derivative 4b does not react with amines at all. This observation would explain the fact that aminolysis of ezetimibe was not observed in human serum albumins where faster glucuronidation which blocks the phenolic hydroxide group occurs.Synthesis, characterization, and cyclic stress-influenced degradation of a poly(ethylene glycol)-based poly(beta-amino ester)

Terra Keim, Ken GallPMID: 19274721 DOI: 10.1002/jbm.a.32195